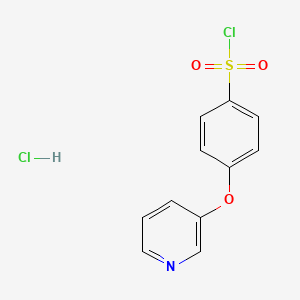

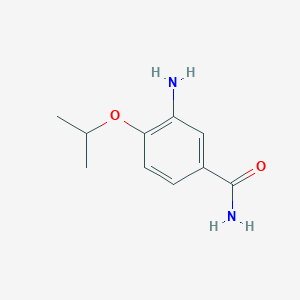

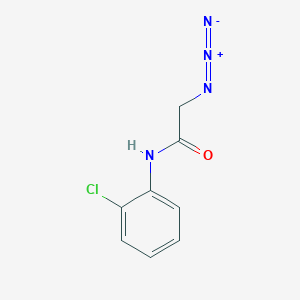

![molecular formula C16H17N3O B6590672 [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol CAS No. 1171367-28-4](/img/structure/B6590672.png)

[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol, also known as ABM, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Properties

Benzimidazoles have been found to have promising applications in biological and clinical studies due to their antimicrobial properties . They have been used as potent inhibitors of various enzymes, making them effective against a range of microbial infections .

Anticancer Applications

Benzimidazoles have also been explored for their anticancer properties . They can inhibit the growth of cancer cells, making them a potential therapeutic option for various types of cancer .

Antidiabetic Applications

Benzimidazoles have shown potential in the treatment of diabetes . They can act as antidiabetic agents, providing a new avenue for diabetes management .

Cardiovascular Disease Treatment

Benzimidazoles have been used in the treatment of cardiovascular diseases . Their ability to inhibit certain enzymes can help manage heart-related conditions .

Neurological Applications

Benzimidazoles have found use in neurology . They can potentially help in the treatment of neurological disorders, providing a new approach to managing these conditions .

Chiral Inducer and Auxiliary in Synthesis

1-Phenylethylamine, a part of the compound , has been used as a chiral inducer and auxiliary in the synthesis of enantiopure products . This makes it a valuable tool in the creation of drugs or agrochemicals .

Diastereoselective Synthesis

1-Phenylethylamine has been used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . This allows for the creation of specific stereoisomers, which can have different biological activities .

Construction of Chiral Organocatalysts

1-Phenylethylamine fragments have been used in the construction of effective modular chiral organocatalysts . These organocatalysts have been used in important synthetic reactions, further expanding the utility of 1-phenylethylamine .

Mechanism of Action

Target of Action

Similar compounds such as phenylethanolamine and its analogs are known to interact with various receptors and enzymes in the body

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other phenylethylamine derivatives, which typically involve nucleophilic aromatic substitution reactions . These reactions can lead to changes in the activity of the target proteins, potentially altering cellular functions.

Biochemical Pathways

Phenylethanolamine and its analogs are known to influence several biochemical pathways, including those involved in the synthesis of aromatic compounds . The compound may also affect the metabolism of other substances in the body, leading to downstream effects on various physiological processes.

Pharmacokinetics

Phenylethanolamine, a structurally similar compound, follows a “two-compartment model” after intravenous administration, with a plasma half-life of about 30 minutes . This suggests that [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol may have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Based on its structural similarity to phenylethanolamine, it may have cardiovascular activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol. For instance, air pollution, particularly PM2.5, can exacerbate health inequality and influence the intergenerational health transmission model . Additionally, environmental measures like vegetation protection and sulfur dioxide emission reduction can correlate with lower PM2.5 levels, whereas economic growth and transport volume often align with increased pollution .

properties

IUPAC Name |

[5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-13-6-7-15-14(10-13)18-16(11-20)19(15)9-8-12-4-2-1-3-5-12/h1-7,10,20H,8-9,11,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMRZRXRZPXFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)N)N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

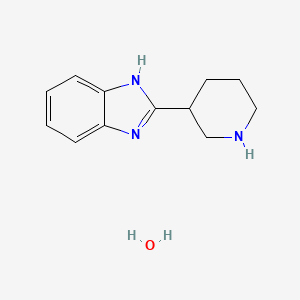

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)

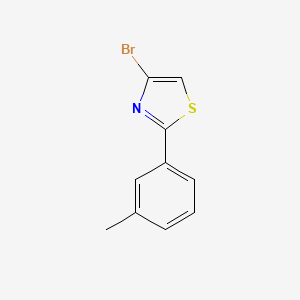

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

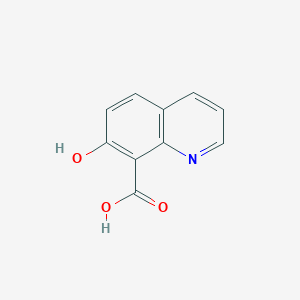

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)